Tubuloside B

Description

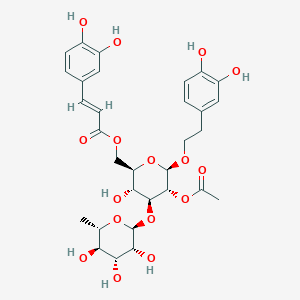

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O16/c1-14-24(38)26(40)27(41)30(44-14)47-28-25(39)22(13-43-23(37)8-5-16-3-6-18(33)20(35)11-16)46-31(29(28)45-15(2)32)42-10-9-17-4-7-19(34)21(36)12-17/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJIGXAMJFDVFR-OMRKUVHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317992 | |

| Record name | Tubuloside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112516-04-8 | |

| Record name | Tubuloside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112516-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubuloside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Tubuloside B from Cistanche tubulosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and purification of Tubuloside B, a phenylethanoid glycoside from the medicinal plant Cistanche tubulosa. This document details the necessary experimental protocols, quantitative data, and the compound's known signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a key bioactive compound found in the stems of Cistanche tubulosa, a parasitic plant traditionally used in Chinese medicine.[1][2] It belongs to the class of phenylethanoid glycosides (PhGs), which are known for their diverse pharmacological activities.[3] Research has highlighted the potential of this compound as a therapeutic agent, particularly for its significant anti-inflammatory and neuroprotective properties.[1][4] This guide focuses on the technical aspects of isolating this promising natural product.

Isolation of this compound: Experimental Protocol

The isolation of this compound from Cistanche tubulosa is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology derived from established techniques for the separation of phenylethanoid glycosides.

Extraction

The initial step involves the extraction of crude PhGs from the dried and powdered stems of Cistanche tubulosa.

Protocol:

-

Maceration: The powdered plant material is macerated with 70-80% ethanol at a solid-to-liquid ratio of 1:8 (w/v).

-

Reflux Extraction: The mixture is then subjected to heat reflux extraction at 60-80°C for 2 hours. This process is typically repeated two to three times to ensure maximum extraction efficiency.

-

Filtration and Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is subsequently fractionated to enrich the phenylethanoid glycoside content and remove unwanted compounds like polysaccharides and lipids.

Protocol:

-

Suspension: The dried crude extract is suspended in water.

-

Liquid-Liquid Partitioning: The aqueous suspension is partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The this compound, along with other PhGs, will primarily be found in the n-butanol fraction.

-

Concentration: The n-butanol fraction is concentrated under reduced pressure to yield a PhG-enriched extract.

Chromatographic Purification

The final step involves the use of various chromatographic techniques to isolate pure this compound from the enriched extract.

Protocol:

-

Macroporous Resin Chromatography: The PhG-enriched extract is subjected to column chromatography using a macroporous adsorption resin (e.g., D101 or AB-8). The column is first washed with deionized water to remove sugars and other polar impurities, followed by elution with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Sephadex LH-20 Chromatography: Fractions rich in this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and smaller molecules.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using Prep-HPLC on a C18 reversed-phase column. A common mobile phase consists of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Lyophilization: The purified fraction is lyophilized to obtain pure this compound as a powder.

Quantitative Data

The yield and purity of this compound can vary depending on the quality of the plant material and the efficiency of the isolation process. The following tables provide representative data.

| Extraction and Fractionation Stage | Starting Material (Dried C. tubulosa stems) | Crude Extract Yield (%) | PhG-Enriched n-Butanol Fraction Yield (%) |

| Value | 1000 g | 25 - 35% | 8 - 12% |

| Chromatographic Purification Stage | Starting Material (PhG-Enriched Fraction) | Yield of Purified this compound (mg) | Purity of this compound (%) |

| Value | 100 g | 500 - 1500 mg | >98% (by HPLC) |

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall process for the isolation of this compound can be visualized as follows:

Caption: General workflow for the isolation of this compound.

Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.

This compound exhibits anti-inflammatory effects by targeting key components of the inflammatory cascade in macrophages. It has been shown to inhibit the M1 polarization of macrophages.[1] This is achieved through the synergistic targeting of Mob1 and ERK1/2, leading to a reduction in the production of pro-inflammatory cytokines.[1]

Caption: Anti-inflammatory mechanism of this compound in macrophages.

The neuroprotective effects of this compound are linked to its ability to inhibit apoptosis in neuronal cells. It has been shown to protect against TNFα-induced apoptosis by reducing oxidative stress, maintaining mitochondrial function, and inhibiting caspase-3 activity.[4]

Caption: Neuroprotective mechanism of this compound.

Conclusion

This technical guide provides a comprehensive framework for the isolation of this compound from Cistanche tubulosa. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers. Furthermore, the elucidation of its signaling pathways offers insights into its therapeutic potential, encouraging further investigation into its pharmacological applications. The methodologies described can be adapted and optimized to suit specific laboratory conditions and research objectives.

References

- 1. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integration of Hippo-YAP signaling with metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tubuloside B: Chemical Structure, Biological Activity, and Experimental Protocols

Introduction

This compound is a phenylethanoid glycoside isolated from the stems of Cistanche salsa and the rhizomes of Cistanche tubulosa, plants used in traditional medicine.[1][2] This compound has garnered significant interest within the scientific community for its notable biological activities, including neuroprotective, anti-inflammatory, and antioxidative effects.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, biological mechanisms, and relevant experimental protocols for this compound, aimed at facilitating further research and development.

Chemical Structure and Properties

This compound is a complex glycoside characterized by a phenylethanol aglycone attached to a trisaccharide moiety, which is further esterified with a caffeoyl group. The detailed chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₃₈O₁₆ | [4] |

| Molecular Weight | 666.62 g/mol | [4] |

| CAS Number | 112516-04-8 | [4] |

| Appearance | White to light yellow solid powder | [1][2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

| SMILES String | CC(O--INVALID-LINK--OCCC(C=C2)=CC(O)=C2O)--INVALID-LINK--=CC(O)=C3O)=O)O)O--INVALID-LINK----INVALID-LINK--O)O)=O | [4][6] |

(A 2D representation of the chemical structure can be generated from the SMILES string using appropriate chemical drawing software.)

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, primarily centered around its anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

This compound has been shown to be a potent anti-inflammatory agent, particularly in the context of macrophage activation.[4] It effectively inhibits the M1 polarization of macrophages induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[2][4] The key mechanisms include:

-

Inhibition of Pro-inflammatory Mediators: It significantly scavenges nitric oxide (NO) and inhibits the production of pro-inflammatory cytokines and chemokines.[2][4]

-

Modulation of MAPK Signaling: this compound directly binds to and decreases the phosphorylation of ERK1/2, thereby inhibiting the MAPK signaling pathway.[2][4]

-

Stabilization of Mob1: It also directly binds to the Mob1 protein, preventing its ubiquitinated degradation and thus increasing its stability and levels. This action is pivotal for its anti-inflammatory effects and appears to be independent of the canonical Hippo-YAP pathway.[2][4]

Neuroprotective Effects

This compound demonstrates significant neuroprotective capabilities, particularly against apoptosis induced by tumor necrosis factor-alpha (TNFα) in neuronal cells.[3][7] Its anti-apoptotic action is multifaceted and involves:

-

Anti-oxidative Stress: It mitigates the accumulation of intracellular reactive oxygen species (ROS).[3][7]

-

Mitochondrial Protection: It helps in maintaining the mitochondrial membrane potential.[3][7]

-

Calcium Homeostasis: It leads to a decrease in the concentration of free intracellular calcium.[3][7]

-

Inhibition of Caspase-3: It inhibits the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[3][7]

Signaling Pathways

The biological activities of this compound are mediated through its interaction with specific signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microtubule-mediated NF-κB activation in the TNF-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of Tubuloside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubuloside B, a phenylethanoid glycoside isolated from Cistanche salsa, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and hepatoprotective effects. Detailed experimental protocols for key assays, quantitative data from in vitro and in vivo studies, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Phenylethanoid glycosides are a class of natural products known for their diverse biological activities. Among them, this compound has demonstrated a range of promising pharmacological effects, positioning it as a potential therapeutic agent for various pathological conditions. This document serves as a technical resource, consolidating the current scientific knowledge on this compound to support ongoing and future research endeavors.

Pharmacological Properties

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, primarily through its anti-apoptotic and antioxidant activities. In vitro studies have demonstrated its ability to protect neuronal cells from toxin-induced cell death.

2.1.1. Attenuation of TNFα-Induced Apoptosis

Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine implicated in the pathogenesis of several neurodegenerative diseases. This compound has been shown to protect SH-SY5Y neuroblastoma cells from TNFα-induced apoptosis.[1] Pre-treatment of these cells with this compound at concentrations ranging from 1 to 100 mg/L effectively attenuated apoptotic cell death.[1] The underlying mechanism involves the stabilization of mitochondrial membrane potential, reduction of intracellular reactive oxygen species (ROS), and inhibition of caspase-3 activation.[1]

Anti-inflammatory Effects

This compound possesses potent anti-inflammatory properties, primarily by modulating macrophage polarization and inhibiting the production of pro-inflammatory mediators.

2.2.1. Inhibition of M1 Macrophage Polarization

Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. This compound has been found to inhibit the lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-induced M1 polarization of RAW264.7 macrophages.[2][3] This effect is mediated through the inhibition of the MAPK signaling pathway, specifically by decreasing the phosphorylation of ERK1/2.[2][3] Furthermore, this compound directly binds to and stabilizes the Mob1 protein, which plays a crucial role in its anti-inflammatory activity.[2][3]

2.2.2. Nitric Oxide Scavenging

This compound has been shown to exert a substantial nitric oxide (NO) scavenging effect in both chemical and cell-based assays, further contributing to its anti-inflammatory profile.[2][3]

Antioxidant Effects

The antioxidant activity of this compound is a key contributor to its protective effects in various pathological models. It acts as a potent free radical scavenger.

2.3.1. DPPH Radical Scavenging Activity

Studies on the structure-activity relationship of phenylethanoid glycosides from Cistanche salsa have demonstrated that this compound possesses significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. Its potency is comparable to that of Acteoside and Isoacteoside.

Hepatoprotective Effects

While direct quantitative in vivo data for this compound is still emerging, phenylethanoid glycosides, in general, are known to possess hepatoprotective functions.[2][3] These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate liver damage induced by toxins such as carbon tetrachloride (CCl4). Further research is warranted to specifically quantify the hepatoprotective efficacy of this compound in relevant animal models.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Insult | This compound Concentration | Outcome | Reference |

| SH-SY5Y | TNFα (100 µg/L) | 1, 10, 100 mg/L | Attenuated apoptosis | [1] |

| SH-SY5Y | TNFα (100 µg/L) | Control | ~5-fold increase in caspase-3 activity | [1] |

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulus | Effect of this compound | Mechanism | Reference |

| RAW264.7 | LPS + IFN-γ | Inhibition of M1 polarization | Decreased ERK1/2 phosphorylation, Mob1 stabilization | [2][3] |

| - | - | Nitric oxide scavenging | - | [2][3] |

Table 3: In Vitro Antioxidant Activity of Phenylethanoid Glycosides

| Compound | DPPH Radical Scavenging Activity (Relative Potency) | Reference |

| 2'-Acetylacteoside | ++++ | |

| Acteoside | +++ | |

| This compound | +++ | |

| Isoacteoside | +++ | |

| Echinacoside | ++ | |

| Cistanoside A | + |

(Relative potency is indicated by '+'; more '+' signifies higher activity)

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

TNFα-Induced Apoptosis Pathway

This compound interferes with the TNFα-induced apoptotic cascade. The binding of TNFα to its receptor (TNFR1) typically triggers a signaling cascade involving the recruitment of adaptor proteins like TRADD and FADD, leading to the activation of caspase-8 and subsequently the executioner caspase-3. This compound appears to exert its protective effect by mitigating downstream events such as mitochondrial dysfunction and caspase-3 activation.

LPS-Induced Pro-inflammatory Signaling Pathway

This compound modulates the inflammatory response triggered by LPS. LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that involves adaptor proteins like MyD88 and the activation of the MAPK pathway (including ERK1/2) and the transcription factor NF-κB. This leads to the production of pro-inflammatory cytokines. This compound inhibits this pathway by targeting ERK1/2 phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell viability in the presence of a toxic insult.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 mg/L) for 2 hours.

-

Induction of Cytotoxicity: Add the cytotoxic agent (e.g., TNFα at 100 µg/L) to the wells and incubate for the desired period (e.g., 36 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis

This protocol is used to determine the expression levels of specific proteins (e.g., caspases, phosphorylated ERK1/2).

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Macrophage M1 Polarization Assay

This protocol is used to assess the effect of this compound on macrophage polarization.

-

Cell Seeding: Plate RAW264.7 cells in a 6-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with this compound for 2 hours.

-

Polarization: Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the culture medium and incubate for 24 hours.

-

Analysis of M1 Markers:

-

Nitric Oxide (NO) Production: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Gene Expression: Isolate total RNA and perform qRT-PCR to quantify the expression of M1 marker genes (e.g., iNOS, TNFα, IL-6).

-

Protein Expression: Analyze the expression of M1-related proteins by Western blotting or ELISA.

-

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects. The data presented in this technical guide highlight its potential as a lead compound for the development of novel therapeutics. However, further research is required to fully elucidate its pharmacological profile. Specifically, future studies should focus on:

-

Quantitative in vivo studies: To determine the efficacy of this compound in animal models of neurodegenerative diseases, inflammation, and liver injury, establishing optimal dosing and treatment regimens.

-

Pharmacokinetic and toxicological studies: To assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Detailed mechanistic studies: To further unravel the molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship studies: To identify key structural features responsible for its biological activities and to guide the synthesis of more potent and selective analogs.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. [Structure-activity relationships of phenylethanoid glycosides in plants of Cistanche salsa on antioxidative activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on Purification and Antioxidant Activity of Phenylethanoid Glycosides from Cistanche salsa [spkx.net.cn]

- 3. researchgate.net [researchgate.net]

Tubuloside B: A Technical Guide to its Role in Mitigating Oxidative Stress

Executive Summary: Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a host of pathological conditions, including neurodegenerative diseases, inflammation, and age-related disorders. Phenylethanoid glycosides (PhGs), a class of natural products, have garnered significant attention for their potent antioxidant properties. Among them, Tubuloside B, isolated from plants of the Cistanche genus, has emerged as a compound of interest. This document provides a comprehensive technical overview of the mechanisms through which this compound combats oxidative stress, its modulation of key signaling pathways, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a phenylethanoid glycoside, a class of water-soluble natural compounds characterized by a hydroxy-phenylethyl moiety to which a sugar is attached via a glycosidic bond. Its structure typically includes caffeic acid and rhamnose moieties.

Chemical Structure and Properties

The chemical structure of this compound is central to its antioxidant function. The presence of multiple phenolic hydroxyl groups, particularly in the caffeoyl moiety, allows it to act as a potent hydrogen donor and electron scavenger, thereby neutralizing free radicals.

Natural Sources and Isolation

This compound is predominantly isolated from the stems of desert plants belonging to the Cistanche genus, such as Cistanche tubulosa and Cistanche salsa. These plants are parasitic on the roots of other desert species and have a long history of use in traditional medicine. Isolation is typically achieved through solvent extraction followed by multi-step column chromatography techniques.

The Role of Oxidative Stress in Cellular Damage

Oxidative stress occurs when the production of ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), overwhelms the cell's endogenous antioxidant defenses. This leads to indiscriminate damage to vital macromolecules, including lipids (lipid peroxidation), proteins (oxidation and denaturation), and nucleic acids (DNA damage), ultimately culminating in cellular dysfunction and apoptosis.

This compound in the Mitigation of Oxidative Stress

This compound exerts its protective effects against oxidative stress through both direct radical scavenging and modulation of intracellular antioxidant defense systems.

Direct Antioxidant Activity

Research indicates that this compound possesses substantial free radical scavenging capabilities. It has been shown to be a potent scavenger of nitric oxide (NO), a reactive nitrogen species implicated in inflammatory processes and neurotoxicity. The multiple phenolic hydroxyl groups in its structure enable it to effectively neutralize a variety of reactive species.

Cellular Antioxidant and Neuroprotective Effects

In cellular models, this compound has demonstrated significant protective effects against oxidative damage. In SH-SY5Y neuroblastoma cells, pretreatment with this compound (at concentrations of 1, 10, or 100 mg/L) effectively attenuated apoptosis induced by the pro-inflammatory cytokine TNF-α. This protective effect was linked to a reduction in intracellular ROS accumulation, maintenance of mitochondrial membrane potential, and inhibition of caspase-3 activity. Similarly, it rescues PC12 neuronal cells from MPP+-induced apoptosis and oxidative stress, further highlighting its potential as a neuroprotective agent.

Mechanistic Insights: Modulation of Signaling Pathways

This compound's antioxidant and anti-inflammatory effects are not solely due to direct scavenging but are also mediated by its interaction with critical intracellular signaling cascades.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis. The ERK1/2 branch of this pathway can be activated by oxidative stress and contribute to inflammation and cell death. Studies have shown that this compound can significantly decrease the phosphorylation of ERK1/2. One investigation suggests that this inhibition occurs through direct binding of this compound to the ERK1/2 protein, thereby blocking its activation and downstream signaling.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

While direct evidence for this compound is still emerging, studies on its class of compounds, phenylethanoid glycosides, have demonstrated potent activation of the Nrf2/ARE pathway. Molecular docking studies suggest that PhGs can interact with the Nrf2 binding site on Keap1, disrupting the Keap1-Nrf2 complex and promoting Nrf2 nuclear translocation. This is a highly probable mechanism for this compound's cellular antioxidant effects.

Quantitative Assessment of this compound's Antioxidant Efficacy

The antioxidant capacity of this compound has been evaluated using various in vitro and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay Type | Target Radical | Result | Reference |

| DPPH Radical Scavenging | DPPH• | Reported to have strong activity, but specific IC50 value for pure this compound is not detailed in the reviewed literature. | |

| ABTS Radical Scavenging | ABTS•+ | Reported to have strong activity, but specific IC50 value for pure this compound is not detailed in the reviewed literature. | |

| Nitric Oxide Scavenging | NO• | Exerted substantial NO scavenging effect in chemical-based assays. |

Table 2: Cellular Antioxidant and Neuroprotective Effects of this compound

| Cell Line | Stressor | This compound Concentration | Observed Effect | Reference |

| SH-SY5Y | TNF-α (100 µg/L) | 1, 10, 100 mg/L | Attenuated apoptosis, reduced intracellular ROS accumulation. | |

| PC12 | MPP+ | Not specified | Markedly attenuated cytotoxicity, DNA fragmentation, and intracellular ROS. | |

| RAW264.7 | LPS + IFN-γ | Not specified | Inhibited massive production of cytokines and chemokines. |

Detailed Experimental Methodologies

The following sections provide detailed protocols for key experiments used to characterize the antioxidant properties of this compound.

Intracellular ROS Detection (H₂DCFDA Assay)

This assay measures intracellular hydrogen peroxide and other ROS. The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 1, 10, 100 mg/L) in serum-free medium for a specified time (e.g., 2 hours).

-

Probe Loading: Wash the cells with warm Phosphate-Buffered Saline (PBS). Add 10-20 µM H₂DCFDA solution in PBS and incubate for 30-45 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Wash the cells again with warm PBS. Add the oxidative stressor (e.g., TNF-α or H₂O₂) in serum-free medium to all wells except the negative control.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Readings can be taken kinetically over time.

Western Blot Analysis for p-ERK1/2

This technique is used to detect the phosphorylation status of ERK1/2, indicating its activation level.

Protocol:

-

Cell Treatment and Lysis: Culture and treat cells with this compound and the relevant stressor as described above. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2.

Conclusion and Future Directions

This compound is a promising natural compound that effectively counteracts oxidative stress through a dual mechanism: direct scavenging of reactive species and modulation of key cytoprotective signaling pathways, including the MAPK/ERK and, likely, the Nrf2/ARE pathways. Its demonstrated neuroprotective effects in cellular models make it a strong candidate for further investigation in the context of neurodegenerative and inflammatory diseases.

Future research should focus on:

-

Definitive confirmation of the Nrf2 activation mechanism by isolated this compound.

-

Quantitative determination of the in vitro antioxidant capacity (IC50 values) of purified this compound in standardized assays like DPPH and ABTS.

-

In vivo studies to validate its efficacy and safety profile in animal models of oxidative stress-related diseases.

-

Structure-activity relationship studies to identify the key functional groups responsible for its bioactivity, potentially guiding the synthesis of even more potent analogues.

Tubuloside B: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubuloside B, a phenylethanoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and its multifaceted biological effects, with a particular focus on its anti-inflammatory and neuroprotective properties. Detailed experimental protocols for extraction and analysis, alongside a comprehensive summary of its chemical and physical properties, are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring phenylethanoid glycoside that has been primarily isolated from plants of the Cistanche genus. Phenylethanoid glycosides are a class of water-soluble compounds characterized by a hydroxy-phenylethyl moiety to which a sugar is attached via a glycosidic bond. This compound has garnered attention for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and antioxidant effects. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical and in-depth resource for the scientific community.

Discovery and Natural Sources

This compound was first discovered as a constituent of the stems of Cistanche salsa, a parasitic plant used in traditional Chinese medicine.[1][2] Subsequent research has identified Cistanche tubulosa as another significant natural source of this compound.[3][4] The genus Cistanche, often referred to as "desert ginseng," is primarily distributed in arid and semi-arid regions of Asia and Africa.

Table 1: Primary Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Cistanche tubulosa | Orobanchaceae | Stems |

| Cistanche salsa | Orobanchaceae | Stems |

| Cistanche deserticola | Orobanchaceae | Stems |

Quantitative analysis of this compound content in these plants can vary depending on the species, geographical location, and harvesting time. While specific comparative yield data for this compound from different sources under various extraction methods is not extensively documented in the available literature, the general content of phenylethanoid glycosides is a key quality marker for Cistanche species.

Chemical and Physical Properties

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₃₈O₁₆ |

| Molecular Weight | 666.62 g/mol |

| CAS Number | 112516-04-8 |

| Appearance | Solid |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: 1H-NMR and 13C-NMR Spectral Data of this compound

| Position | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |

| Aglycone | ||

| 1 | - | 131.2 |

| 2 | 6.70 (d, J=2.0 Hz) | 116.8 |

| 3 | - | 145.9 |

| 4 | - | 144.5 |

| 5 | 6.68 (d, J=8.0 Hz) | 117.4 |

| 6 | 6.55 (dd, J=8.0, 2.0 Hz) | 121.2 |

| α | 2.75 (t, J=7.0 Hz) | 36.4 |

| β | 3.95 (m), 3.65 (m) | 71.8 |

| Caffeoyl moiety | ||

| 1' | - | 127.8 |

| 2' | 6.95 (d, J=2.0 Hz) | 115.4 |

| 3' | - | 146.3 |

| 4' | - | 149.2 |

| 5' | 6.80 (d, J=8.0 Hz) | 116.3 |

| 6' | 6.68 (dd, J=8.0, 2.0 Hz) | 123.1 |

| 7' (α') | 7.58 (d, J=15.9 Hz) | 148.5 |

| 8' (β') | 6.27 (d, J=15.9 Hz) | 114.8 |

| 9' (C=O) | - | 168.2 |

| Glucose moiety | ||

| 1'' | 4.38 (d, J=7.8 Hz) | 104.1 |

| 2'' | 4.90 (t, J=9.5 Hz) | 75.9 |

| 3'' | 3.85 (m) | 81.5 |

| 4'' | 3.65 (m) | 70.2 |

| 5'' | 3.50 (m) | 76.5 |

| 6'' | 4.40 (m), 4.25 (m) | 64.8 |

| Rhamnose moiety | ||

| 1''' | 5.15 (d, J=1.5 Hz) | 102.8 |

| 2''' | 3.95 (m) | 72.3 |

| 3''' | 3.60 (m) | 72.1 |

| 4''' | 3.30 (m) | 73.8 |

| 5''' | 3.55 (m) | 70.6 |

| 6''' | 1.08 (d, J=6.2 Hz) | 18.4 |

| Acetyl moiety | ||

| CH₃ | 2.05 (s) | 21.1 |

| C=O | - | 171.8 |

Note: The specific chemical shifts may vary slightly depending on the solvent and instrument used. This table represents a compilation of typical values.

Mass Spectrometry Fragmentation: The mass spectrum of this compound typically shows a molecular ion peak [M-H]⁻ at m/z 665. The fragmentation pattern is characterized by the loss of the acetyl group, the caffeoyl group, and the sugar moieties, providing key information for its structural identification.

Experimental Protocols

Extraction of Phenylethanoid Glycosides from Cistanche Species

The following is a general protocol for the extraction of phenylethanoid glycosides, including this compound, from Cistanche plant material. Optimization of parameters such as solvent concentration, temperature, and extraction time may be required for specific applications.

Materials:

-

Dried and powdered Cistanche stems

-

70% Ethanol

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Extract the mixture at 60°C for 2 hours with constant stirring.

-

Filter the extract through filter paper to remove solid plant material.

-

Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.

Isolation and Purification of this compound by Preparative HPLC

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

Mobile Phase (example):

-

A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The specific gradient profile will need to be optimized.

General Procedure:

-

Dissolve the crude extract in the initial mobile phase solvent.

-

Filter the sample solution through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC column.

-

Elute the compounds using a pre-optimized gradient program.

-

Monitor the elution at a suitable wavelength (e.g., 330 nm for phenylethanoid glycosides).

-

Collect the fractions corresponding to the peak of this compound.

-

Combine the collected fractions and evaporate the solvent to obtain purified this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Activity: Inhibition of M1 Macrophage Activation

This compound has been shown to be a potent agent against M1 macrophage activation.[3][4] M1 macrophages are pro-inflammatory and play a key role in the inflammatory response. The mechanism of action of this compound involves the synergistic targeting of two key proteins: Mob1 and ERK1/2.[3][4]

-

Targeting ERK1/2: this compound directly binds to and decreases the phosphorylation of ERK1/2, thereby inhibiting the MAPK signaling pathway.[3][4]

-

Targeting Mob1: this compound also directly binds to the Mob1 protein, increasing its stability by inhibiting its ubiquitinated degradation.[3][4] This action is independent of the canonical Hippo-YAP pathway.

The dual-targeting of ERK1/2 and Mob1 by this compound leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines.[3][4]

Caption: this compound inhibits M1 macrophage activation.

Neuroprotective Activity: Inhibition of TNF-α-Induced Apoptosis

This compound has demonstrated significant neuroprotective effects by antagonizing tumor necrosis factor-alpha (TNF-α)-induced apoptosis in neuronal cells. The proposed mechanism involves several key cellular events:

-

Reduction of Oxidative Stress: this compound mitigates the accumulation of intracellular reactive oxygen species (ROS).

-

Mitochondrial Function Maintenance: It helps in maintaining the mitochondrial membrane potential.

-

Calcium Homeostasis: It leads to a decrease in the concentration of free intracellular calcium.

-

Caspase-3 Inhibition: this compound inhibits the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Caption: Neuroprotective mechanism of this compound.

Conclusion and Future Perspectives

This compound is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties. Its unique dual-targeting mechanism in inhibiting M1 macrophage activation highlights its potential as a lead compound for the development of novel therapeutics for inflammatory diseases. Furthermore, its ability to mitigate TNF-α-induced apoptosis suggests its utility in the treatment of neurodegenerative disorders.

Future research should focus on several key areas:

-

Quantitative Analysis: Comprehensive studies to quantify the yield of this compound from various natural sources under different extraction conditions are needed to optimize its production.

-

Standardized Isolation Protocols: The development of standardized and efficient protocols for the isolation and purification of this compound is crucial for its consistent supply for research and development.

-

In-depth Mechanistic Studies: Further elucidation of the intricate molecular interactions of this compound with its protein targets will provide a deeper understanding of its mechanism of action.

-

Preclinical and Clinical Studies: Rigorous preclinical and clinical trials are necessary to evaluate the safety, efficacy, and pharmacokinetic profile of this compound in relevant disease models and eventually in humans.

The continued exploration of this compound holds significant promise for the discovery of new and effective treatments for a range of debilitating diseases. This technical guide serves as a foundational resource to facilitate and inspire further investigation into this remarkable natural product.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacological Potential of Phenylethanoid Glycosides: A Technical Guide for Researchers

An in-depth exploration of the diverse biological activities of phenylethanoid glycosides (PhGs), offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise. This guide details their mechanisms of action, presents quantitative data for comparative analysis, outlines key experimental protocols, and visualizes complex biological pathways.

Phenylethanoid glycosides (PhGs) are a significant class of water-soluble polyphenolic compounds widely distributed throughout the plant kingdom.[1][2] Characterized by a core structure featuring a phenylethanol aglycone linked to a sugar moiety, often with additional acyl groups, these natural products have garnered substantial interest for their broad spectrum of pharmacological activities.[2] This technical guide provides a detailed examination of the key biological effects of PhGs, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this promising field.

Core Biological Activities and Mechanisms of Action

PhGs exhibit a remarkable array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, cytotoxic, and antimicrobial effects. These diverse functions are underpinned by their ability to modulate key cellular signaling pathways.

Antioxidant Activity

The potent antioxidant activity of PhGs is a cornerstone of their therapeutic potential, contributing to many of their other biological effects. This activity is primarily attributed to the presence of phenolic hydroxyl groups, particularly the ortho-dihydroxyphenyl moiety, which can effectively scavenge free radicals.[2]

Mechanism of Action: PhGs exert their antioxidant effects through multiple mechanisms, including:

-

Direct Radical Scavenging: They can directly donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Activation of the Nrf2/ARE Pathway: A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] PhGs can interact with Kelch-like ECH-associated protein 1 (Keap1), a repressor of Nrf2.[1][3] This interaction leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1]

Anti-inflammatory Activity

PhGs have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Their ability to mitigate inflammatory responses is closely linked to their antioxidant capacity and their direct modulation of inflammatory signaling cascades.

Mechanism of Action: The anti-inflammatory effects of PhGs are mediated through:

-

Inhibition of Pro-inflammatory Mediators: PhGs can suppress the production of key pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[4][5]

-

Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. PhGs can inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

Neuroprotective Effects

A growing body of evidence highlights the neuroprotective potential of PhGs, making them promising candidates for the development of therapies for neurodegenerative diseases.

Mechanism of Action: The neuroprotective activities of PhGs are multifactorial and include:

-

Attenuation of Oxidative Stress: As mentioned, their ability to combat oxidative stress by activating the Nrf2/ARE pathway is a crucial component of their neuroprotective effects.[1]

-

Modulation of the PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and apoptosis.[6][7] PhGs can modulate this pathway, promoting neuronal survival and protecting against apoptotic cell death.[6][7]

-

Anti-apoptotic Effects: PhGs can inhibit apoptosis by regulating the expression of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins.

Cytotoxic Activity against Cancer Cells

Several PhGs have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Mechanism of Action: The anticancer activity of PhGs is often associated with:

-

Induction of Apoptosis: PhGs can trigger programmed cell death in cancer cells through the intrinsic and extrinsic apoptotic pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Some PhGs may interfere with the formation of new blood vessels that are essential for tumor growth and metastasis.

Antimicrobial Activity

PhGs have also been reported to possess antibacterial properties against a range of pathogenic bacteria.

Mechanism of Action: The exact mechanisms of their antibacterial action are still under investigation but may involve:

-

Disruption of Bacterial Cell Membranes: PhGs may alter the permeability of bacterial cell membranes, leading to leakage of cellular contents and cell death.

-

Inhibition of Bacterial Enzymes: They may inhibit essential bacterial enzymes involved in metabolism or cell wall synthesis.

-

Inhibition of Biofilm Formation: Some PhGs may prevent the formation of bacterial biofilms, which are communities of bacteria that are more resistant to antibiotics.

Quantitative Data on Biological Activities

For a comprehensive comparison of the potency of different phenylethanoid glycosides, the following tables summarize key quantitative data from various studies.

Table 1: Antioxidant Activity of Phenylethanoid Glycosides (DPPH Radical Scavenging Assay)

| Phenylethanoid Glycoside | Source (if specified) | IC50 (µM) | Reference |

| Acteoside (Verbascoside) | Plantago ovata | - | [8] |

| Plantamajoside | Plantago ovata | - | [8] |

| Forsythoside B | Phlomis lanceolata | - | [9] |

| Phlinoside C | Phlomis lanceolata | - | [9] |

Table 2: Anti-inflammatory Activity of Phenylethanoid Glycosides (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)

| Phenylethanoid Glycoside | Source (if specified) | IC50 (µM) | Reference |

| Isocampneoside II | Hosta plantaginea | 19.91 | [4][5] |

| Kaempferol-3-O-β-D-glucopyranosyl(1→2)-α-L-rhamnopyranoside-7-O-α-L-rhamnopyranoside | Hosta plantaginea | 12.20 | [4][5] |

| Kaempferol-3-O-β-D-glucopyranoside-7-O-α-L-rhamnopyranoside | Hosta plantaginea | 14.50 | [4][5] |

| Kaempferol-3-O-α-L-rhamnopyranosyl(1→6)-β-D-glucopyranoside | Hosta plantaginea | 13.80 | [4][5] |

| Tiliroside | Hosta plantaginea | 15.60 | [4][5] |

| HPD-17 | Hosta plantaginea | 18.70 | [4][5] |

Table 3: Cytotoxic Activity of Phenylethanoid Glycosides (MTT Assay)

| Phenylethanoid Glycoside | Cell Line | IC50 (µM) | Incubation Time | Reference |

| Acteoside | MCF-7 (Breast adenocarcinoma) | 113.1 | 72h | [10] |

| Acteoside | MDA-MB-231 (Breast adenocarcinoma) | >200 | 72h | [10] |

| Acteoside | OVCAR-3 (Ovarian cancer) | 162.8 | 72h | [10] |

| Acteoside | U138-MG (Glioblastoma) | 156.6 | 72h | [10] |

| Acteoside | HepG2 (Hepatocarcinoma) | 173.8 | 72h | [10] |

| Plantamajoside | MCF-7 (Breast adenocarcinoma) | 170.8 | 72h | [10] |

| Plantamajoside | MDA-MB-231 (Breast adenocarcinoma) | 263.1 | 72h | [10] |

| Plantamajoside | OVCAR-3 (Ovarian cancer) | 138.9 | 72h | [10] |

| Plantamajoside | U138-MG (Glioblastoma) | 266.7 | 72h | [10] |

| Plantamajoside | HepG2 (Hepatocarcinoma) | 156.1 | 72h | [10] |

Table 4: Antibacterial Activity of Phenylethanoid Glycosides

| Phenylethanoid Glycoside | Bacterial Strain | MIC (µg/mL) | Reference |

| Forsythoside B | Staphylococcus aureus (SA 1199B) | 256 | [9][11] |

| Forsythoside B | Staphylococcus aureus (XU 212) | 256 | [9][11] |

| Forsythoside B | Staphylococcus aureus (RN 4220) | 128 | [9][11] |

| Forsythoside B | Staphylococcus aureus (SA K1434) | 128 | [9][11] |

| Forsythoside B | Staphylococcus aureus (SA K1435) | 128 | [9][11] |

| Verbascoside | Staphylococcus aureus (SA 1199B) | 64 | [9][11] |

| Verbascoside | Staphylococcus aureus (XU 212) | 128 | [9][11] |

| Verbascoside | Staphylococcus aureus (RN 4220) | 64 | [9][11] |

| Verbascoside | Staphylococcus aureus (SA K1434) | 64 | [9][11] |

| Verbascoside | Staphylococcus aureus (SA K1435) | 64 | [9][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of phenylethanoid glycosides.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

-

Prepare a series of dilutions of the test PhG and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound, positive control, and blank (solvent only) to separate wells.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

Principle: This assay determines the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the test PhG.

-

After a pre-incubation period (e.g., 1 hour), add LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubate the plate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant (e.g., 50 µL) from each well.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-550 nm.

-

-

Calculation:

-

The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined from the dose-response curve.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

-

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding:

-

Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test PhG for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

-

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by phenylethanoid glycosides and a general workflow for their isolation and purification.

Signaling Pathway Diagrams

Caption: Activation of the Nrf2/ARE pathway by phenylethanoid glycosides.

Caption: Modulation of the PI3K/Akt signaling pathway by phenylethanoid glycosides.

Experimental Workflow Diagram

Caption: General workflow for the isolation and purification of phenylethanoid glycosides.

Conclusion

Phenylethanoid glycosides represent a versatile and promising class of natural products with a wide range of biological activities relevant to human health. Their potent antioxidant and anti-inflammatory properties, coupled with their neuroprotective, cytotoxic, and antimicrobial effects, underscore their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge on their mechanisms of action, quantitative data for comparative evaluation, and detailed experimental protocols to facilitate further investigation. The continued exploration of the structure-activity relationships and pharmacokinetic profiles of PhGs will be crucial in unlocking their full therapeutic potential.

References

- 1. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway [mdpi.com]

- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Assessment of the antibacterial activity of phenylethanoid glycosides from Phlomis lanceolata against multiple-drug-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Role of Tubuloside B in Modulating Microglial Activation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence on the effects of Tubuloside B on microglial activation is not currently available in the public domain. This technical guide synthesizes findings from studies on total Phenylethanoid Glycosides (PhGs) from Cistanche species, the natural source of this compound, and its other major constituents, such as echinacoside (ECH) and acteoside (ACT). These data provide a strong inferential basis for the potential mechanisms by which this compound may modulate microglial activation and neuroinflammation.

Executive Summary

Microglial activation is a key process in the inflammatory cascade within the central nervous system (CNS) and is implicated in the pathogenesis of various neurodegenerative diseases. Phenylethanoid glycosides (PhGs) isolated from Cistanche species have demonstrated significant neuroprotective effects. While direct studies on this compound are lacking, research on total PhGs and its prominent components, echinacoside and acteoside, suggests a potent anti-inflammatory role through the modulation of microglial activation. The primary mechanism appears to be the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, leading to a reduction in pro-inflammatory M1 microglia and a promotion of the anti-inflammatory M2 phenotype. This guide provides a comprehensive overview of the existing data, detailed experimental protocols from relevant studies, and visual representations of the implicated signaling pathways to inform future research and drug development efforts targeting neuroinflammation with this compound.

Quantitative Data on the Effects of Cistanche Phenylethanoid Glycosides on Microglial Markers

The following tables summarize the quantitative findings from a key in-vivo study on the effects of total Phenylethanoid Glycosides (PhGs), echinacoside (ECH), and acteoside (ACT) on microglial markers in an APP/PS1 mouse model of Alzheimer's disease.[1][2]

Table 1: Effect of PhGs, ECH, and ACT on Pro-inflammatory M1 Microglial Markers

| Marker | Treatment Group | Mean Relative Expression (vs. Model Group) | P-value |

| CD11b | PhGs | 0.65 | < 0.05 |

| ECH | 0.70 | < 0.05 | |

| ACT | 0.72 | < 0.05 | |

| iNOS | PhGs | 0.58 | < 0.05 |

| ECH | 0.63 | < 0.05 | |

| ACT | 0.68 | < 0.05 | |

| IL-1β | PhGs | 0.60 | < 0.05 |

| ECH | 0.65 | < 0.05 | |

| ACT | 0.70 | < 0.05 |

Table 2: Effect of PhGs, ECH, and ACT on Anti-inflammatory M2 Microglial Markers

| Marker | Treatment Group | Mean Relative Expression (vs. Model Group) | P-value |

| Arg-1 | PhGs | 1.45 | < 0.05 |

| ECH | 1.38 | < 0.05 | |

| ACT | 1.30 | < 0.05 | |

| TGF-β1 | PhGs | 1.50 | < 0.05 |

| ECH | 1.42 | < 0.05 | |

| ACT | 1.35 | < 0.05 |

Experimental Protocols

The following methodologies are based on the key in-vivo study investigating the effects of Cistanche PhGs on an APP/PS1 mouse model.[1][2]

Animal Model and Treatment

-

Animal Model: APP/PS1 double-transgenic mice, a commonly used model for Alzheimer's disease.

-

Treatment Groups:

-

Wild-type control group

-

APP/PS1 model group

-

Donepezil hydrochloride positive control group (0.65 mg/kg/day)

-

Phenylethanoid Glycosides (PhGs) group (200 mg/kg/day)

-

Echinacoside (ECH) group (60 mg/kg/day)

-

Acteoside (ACT) group (60 mg/kg/day)

-

-

Administration: Intragastric administration for a specified duration (e.g., 3 months).

Immunohistochemistry for Microglial Markers

-

Tissue Preparation: Mice are anesthetized and perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, dehydrated, and embedded in paraffin. Coronal sections (e.g., 4 µm thick) are prepared.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0) at high temperature.

-

Blocking: Sections are treated with 3% hydrogen peroxide to block endogenous peroxidase activity, followed by blocking with goat serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against microglial markers (e.g., anti-CD11b, anti-iNOS, anti-Arg-1).

-

Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody.

-

Signal Detection: An avidin-biotin-peroxidase complex (ABC) kit is used for signal amplification, followed by visualization with a diaminobenzidine (DAB) substrate kit.

-

Imaging and Analysis: Images are captured using a light microscope, and the integrated optical density (IOD) of positive staining is quantified using image analysis software (e.g., Image-Pro Plus).

Western Blot for Signaling Pathway Proteins

-

Protein Extraction: Hippocampal tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against proteins in the TLR4/NF-κB pathway (e.g., anti-TLR4, anti-MyD88, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) and synaptic proteins. A β-actin antibody is used as a loading control.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using image analysis software and normalized to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Microglial Activation Inhibition

Caption: Inferred inhibitory mechanism of this compound on the LPS-induced TLR4/NF-κB signaling pathway in microglia.

Experimental Workflow for In-Vivo Assessment

Caption: Experimental workflow for assessing the effects of Cistanche phenylethanoid glycosides on microglial activation in an APP/PS1 mouse model.

Conclusion and Future Directions

The available evidence strongly suggests that phenylethanoid glycosides from Cistanche species, including by inference this compound, are promising candidates for the modulation of microglial activation and the mitigation of neuroinflammation. The primary mechanism appears to involve the downregulation of the TLR4/NF-κB signaling pathway, which in turn suppresses the pro-inflammatory M1 microglial phenotype and promotes the anti-inflammatory M2 phenotype.

For drug development professionals and researchers, the following steps are recommended:

-

Direct Investigation of this compound: Conduct in-vitro studies using primary microglia or BV-2 microglial cell lines to directly assess the effects of purified this compound on LPS-induced activation. Key endpoints should include the quantification of nitric oxide (NO), TNF-α, IL-1β, and IL-6 production, as well as the expression of M1 and M2 markers.

-

Mechanism of Action Studies: Elucidate the precise molecular targets of this compound within the TLR4/NF-κB and other relevant pathways, such as the MAPK and NLRP3 inflammasome pathways.

-

In-Vivo Efficacy Studies: Following promising in-vitro results, conduct in-vivo studies using relevant animal models of neurodegenerative diseases to evaluate the therapeutic potential of this compound.

-

Pharmacokinetic and Safety Profiling: Characterize the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to support its development as a clinical candidate.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel agent for the treatment of neuroinflammatory and neurodegenerative diseases can be realized.

References

Methodological & Application

Application Note: Quantitative Analysis of Tubuloside B by High-Performance Liquid Chromatography with UV Detection

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and accurate method for the quantitative analysis of Tubuloside B in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound, a phenylethanoid glycoside isolated from Cistanche species, has garnered significant research interest for its potential therapeutic properties.[1][2][3] The method outlined herein provides a robust protocol for researchers, scientists, and drug development professionals engaged in the phytochemical analysis, quality control, and pharmacokinetic studies of this compound.

Introduction

This compound is a naturally occurring phenylethanoid glycoside found in plants of the Cistanche genus, which are valued in traditional medicine.[1][2] Phenylethanoid glycosides as a class are known for their diverse biological activities, and this compound is no exception, exhibiting various pharmacological effects. Accurate and reliable quantitative analysis is crucial for the standardization of herbal extracts and for facilitating further research into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[4][5][6] This document provides a detailed protocol for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters based on established methods for related phenylethanoid glycosides.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Sample matrix (e.g., dried Cistanche plant material, extract, or formulation)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following table summarizes the optimized chromatographic parameters.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 330 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 1: Optimized HPLC-UV Chromatographic Conditions.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 85 | 15 |

| 15.0 | 70 | 30 |

| 25.0 | 50 | 50 |

| 25.1 | 85 | 15 |

| 30.0 | 85 | 15 |

Table 2: Gradient Elution Program.

Protocols

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-